
Ethyl2-(3-fluoroazetidin-3-yl)acetatehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl2-(3-fluoroazetidin-3-yl)acetatehydrochloride is a chemical compound with the molecular formula C7H13ClFNO2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a fluoro substituent on the azetidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-(3-fluoroazetidin-3-yl)acetatehydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, a common method involves the reaction of ethyl 2-bromoacetate with a suitable amine to form the azetidine ring.
Introduction of the Fluoro Group: The fluoro substituent can be introduced via nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other fluorinating reagents.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl2-(3-fluoroazetidin-3-yl)acetatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl2-(3-fluoroazetidin-3-yl)acetatehydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl2-(3-fluoroazetidin-3-yl)acetatehydrochloride involves its interaction with specific molecular targets. The fluoro substituent can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetate hydrochloride
- 3-Fluoroazetidine hydrochloride
Uniqueness
Ethyl2-(3-fluoroazetidin-3-yl)acetatehydrochloride is unique due to its specific structural features, including the fluoro substituent on the azetidine ring. This structural modification can significantly impact its chemical reactivity and biological activity, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
2913241-69-5 |
|---|---|
Molekularformel |
C7H13ClFNO2 |
Molekulargewicht |
197.63 g/mol |
IUPAC-Name |
ethyl 2-(3-fluoroazetidin-3-yl)acetate;hydrochloride |
InChI |
InChI=1S/C7H12FNO2.ClH/c1-2-11-6(10)3-7(8)4-9-5-7;/h9H,2-5H2,1H3;1H |
InChI-Schlüssel |
VFUPLPBVRDXHHN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1(CNC1)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


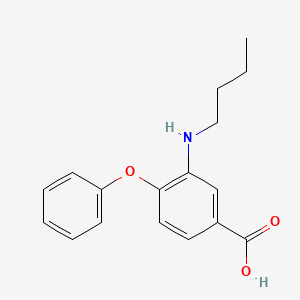
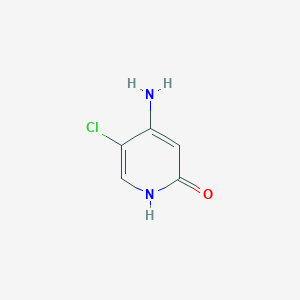

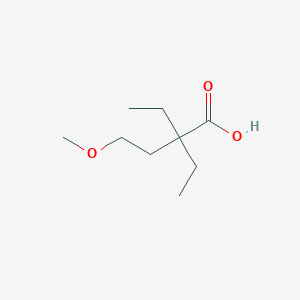

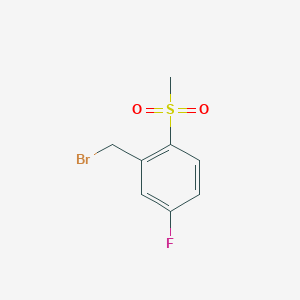
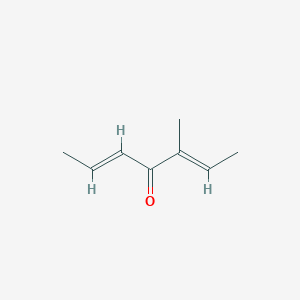
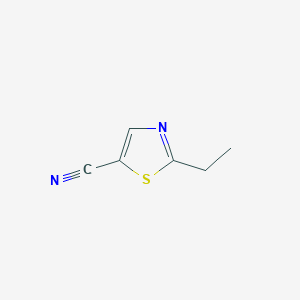

![3-[(Trifluoromethoxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13446030.png)

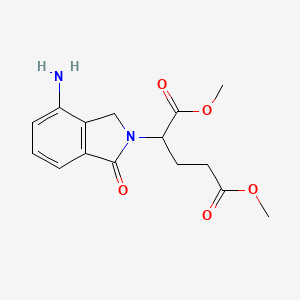
![2-[2-Methyl-5-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13446049.png)

